molecular formula C8H5F2NS B8501997 3,5-Difluorobenzyl isothiocyanate

3,5-Difluorobenzyl isothiocyanate

Cat. No.: B8501997
M. Wt: 185.20 g/mol
InChI Key: SGIOZSSTJZSGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluorobenzyl isothiocyanate is a synthetic aromatic isothiocyanate of high interest in chemical and biomedical research. As part of the isothiocyanate family, it is characterized by a reactive -N=C=S group, making it a potent electrophile that readily forms conjugates with thiols and amine groups in proteins and peptides . This mechanism is fundamental to its research applications, particularly in probing biological systems and developing novel therapeutic strategies . Its fluorinated aromatic ring may enhance its lipophilicity and metabolic stability, potentially making it a valuable scaffold in medicinal chemistry. Isothiocyanates are widely studied for their multifaceted bioactivities. Research on analogous compounds indicates that isothiocyanates can exhibit significant anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . They are also known for their potent antimicrobial effects, disrupting microbial enzyme function and inducing oxidative stress, which can be leveraged in developing food packaging materials and preservatives . Furthermore, their ability to modulate key cellular pathways, such as the KEAP1/NRF2/ARE axis for antioxidant defense and the suppression of NF-κB for anti-inflammatory effects, makes them compelling subjects for neuroprotective and anti-inflammatory research . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2NS

Molecular Weight

185.20 g/mol

IUPAC Name

1,3-difluoro-5-(isothiocyanatomethyl)benzene

InChI

InChI=1S/C8H5F2NS/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2

InChI Key

SGIOZSSTJZSGAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=C=S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzyl Isothiocyanate: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluorobenzyl isothiocyanate is a fluorinated aromatic isothiocyanate of significant interest in medicinal chemistry and drug development. The presence of the electrophilic isothiocyanate group, combined with the unique properties conferred by the difluorinated benzene ring, makes it a compelling candidate for the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, molecular weight, a proposed synthetic route, and a discussion of its potential applications based on the well-established biological activities of related isothiocyanates.

Chemical Structure and Molecular Properties

The chemical structure of 3,5-Difluorobenzyl isothiocyanate consists of a benzene ring substituted with two fluorine atoms at the meta positions (3 and 5) and a methyleneisothiocyanate group (-CH₂NCS). This arrangement distinguishes it from the isomeric phenyl isothiocyanates where the NCS group is directly attached to the aromatic ring.

The key structural features are:

  • 3,5-Difluorobenzyl Moiety: The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the benzyl group, potentially impacting the reactivity of the isothiocyanate and the molecule's interaction with biological targets.

  • Isothiocyanate (-N=C=S) Group: This functional group is a potent electrophile, capable of reacting with nucleophilic residues on proteins, such as the thiol groups of cysteine residues. This reactivity is central to the biological activity of many isothiocyanates.

Molecular Formula and Weight

Based on its structure, the molecular formula of 3,5-Difluorobenzyl isothiocyanate is C₈H₅F₂NS.

The molecular weight can be calculated as follows:

  • Carbon (C): 8 * 12.011 = 96.088

  • Hydrogen (H): 5 * 1.008 = 5.040

  • Fluorine (F): 2 * 18.998 = 37.996

  • Nitrogen (N): 1 * 14.007 = 14.007

  • Sulfur (S): 1 * 32.06 = 32.06

Molecular Weight: 185.19 g/mol

Data Summary Table
PropertyValueSource
Molecular Formula C₈H₅F₂NSInferred from structure
Molecular Weight 185.19 g/mol Calculated
IUPAC Name 1,3-Difluoro-5-(isothiocyanatomethyl)benzeneInferred from structure
Canonical SMILES C1=C(C=C(C=C1F)F)CN=C=SInferred from structure

Chemical Structure of 3,5-Difluorobenzyl Isothiocyanate

A 2D representation of the 3,5-Difluorobenzyl isothiocyanate molecule.

Proposed Synthesis

The proposed starting material is 3,5-Difluorobenzyl bromide , which is a known and commercially available compound.[1][2][3]

Proposed Synthetic Scheme:

3,5-Difluorobenzyl bromide + Sodium Thiocyanate → 3,5-Difluorobenzyl isothiocyanate + Sodium Bromide

F₂C₆H₃CH₂Br + NaSCN → F₂C₆H₃CH₂NCS + NaBr

This reaction is a nucleophilic substitution where the thiocyanate ion (SCN⁻) displaces the bromide ion. The thiocyanate ion is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. In the case of benzyl halides, the reaction typically proceeds via an Sₙ2 mechanism, with the sulfur atom acting as the nucleophile to initially form a benzyl thiocyanate intermediate. This intermediate can then rearrange to the more thermodynamically stable isothiocyanate.

Experimental Protocol (General Procedure)

The following is a general protocol adapted from established methods for the synthesis of isothiocyanates from primary amines or their derivatives.[4][5]

Materials:

  • 3,5-Difluorobenzyl bromide

  • Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Difluorobenzyl bromide (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Addition of Thiocyanate: Add sodium thiocyanate or potassium thiocyanate (1.1 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be refluxing the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold deionized water.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude 3,5-Difluorobenzyl isothiocyanate can be further purified by column chromatography or vacuum distillation to yield the pure product.

Synthesis Workflow Diagram

start Start: 3,5-Difluorobenzyl bromide & Sodium Thiocyanate dissolve Dissolve in polar aprotic solvent (e.g., DMF) start->dissolve react Heat under reflux (Monitor by TLC) dissolve->react workup Aqueous work-up & Extraction react->workup purify Dry and concentrate organic phase workup->purify final_purify Purify by column chromatography or vacuum distillation purify->final_purify product Final Product: 3,5-Difluorobenzyl isothiocyanate final_purify->product

A generalized workflow for the synthesis of 3,5-Difluorobenzyl isothiocyanate.

Potential Applications in Drug Development

Isothiocyanates are a well-studied class of compounds with a broad range of biological activities, making them attractive for drug development.[6][7][8] The unique properties of 3,5-Difluorobenzyl isothiocyanate, particularly the presence of the difluoro-benzyl moiety, may offer advantages in terms of metabolic stability, membrane permeability, and binding affinity to target proteins.

Anticancer Activity

Many isothiocyanates, including benzyl isothiocyanate, have demonstrated significant anticancer properties.[8][9] Their mechanisms of action are often multifactorial and can include:

  • Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow.

  • Modulation of Carcinogen-Metabolizing Enzymes: They can influence the activity of phase I and phase II enzymes involved in the activation and detoxification of carcinogens.

The fluorine atoms on the benzene ring of 3,5-Difluorobenzyl isothiocyanate could enhance its anticancer potential by improving its metabolic stability and cellular uptake.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of many diseases. Isothiocyanates have been shown to possess anti-inflammatory effects, often by modulating inflammatory signaling pathways such as NF-κB.[7] 3,5-Difluorobenzyl isothiocyanate could be investigated as a potential anti-inflammatory agent.

Antimicrobial Activity

Isothiocyanates are known for their antimicrobial properties against a wide range of bacteria and fungi.[8][10] They can disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity and electronic properties of 3,5-Difluorobenzyl isothiocyanate may contribute to its potential as an antimicrobial agent. Aromatic isothiocyanates like benzyl isothiocyanate are often more potent than their aliphatic counterparts.[8]

Safety Considerations

Isothiocyanates are reactive compounds and should be handled with appropriate safety precautions. While specific toxicity data for 3,5-Difluorobenzyl isothiocyanate is not available, general safety guidelines for isothiocyanates should be followed:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Isothiocyanates can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3,5-Difluorobenzyl isothiocyanate represents a promising, yet underexplored, molecule for chemical and pharmacological research. Its synthesis is achievable through established methods, and its structural features suggest a high potential for a range of biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully understand its potential as a lead compound in drug discovery.

References

  • PubChem. 3,5-Difluorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • MDPI. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. [Link]

  • NIST. 3,5-Difluorobenzyl bromide. NIST Chemistry WebBook. [Link]

  • Scientific Reports. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. [Link]

  • National Center for Biotechnology Information. Synthesis of Isothiocyanates: An Update. [Link]

  • KAWAGUCHI CHEMICAL INDUSTRY CO.,LTD. Isothiocyanates. [Link]

  • Georganics. 3,4-Difluorophenyl isothiocyanate - High purity. [Link]

  • ChemWhat. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. [Link]

  • The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]

  • Research Journal of Pharmacognosy. Isothiocyanates: a Review. [Link]

  • MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]

  • ResearchGate. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]

Sources

Navigating the Chemical Landscape: A Technical Safety Guide to 3,5-Difluorobenzyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Profile of 3,5-Difluorobenzyl Isothiocyanate

3,5-Difluorobenzyl isothiocyanate belongs to a class of organic compounds characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a difluorinated benzyl ring. Isothiocyanates are widely recognized for their utility as synthetic intermediates in medicinal chemistry and for their biological activities. The difluoro-substitution pattern on the aromatic ring can significantly influence the compound's reactivity, stability, and toxicological profile. A thorough understanding of its chemical and safety properties is paramount for its safe handling and effective application in research and development.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 3,5-Difluorobenzyl isothiocyanate is anticipated to be a hazardous substance. The primary hazards are associated with the isothiocyanate functional group, which is known to be a potent irritant and sensitizer.

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage / Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.[1]
Respiratory SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Skin SensitizationCategory 1May cause an allergic skin reaction.[2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

Caption: GHS Hazard Pictograms for 3,5-Difluorobenzyl Isothiocyanate.

First-Aid Measures: A Step-by-Step Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on established procedures for handling corrosive and sensitizing chemicals.

General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.

  • Inhalation:

    • Immediately remove the person to fresh air.

    • If breathing is difficult, give oxygen.

    • If breathing has stopped, provide artificial respiration.

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Immediately take off all contaminated clothing.

    • Rinse the skin with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.[1]

  • Eye Contact:

    • Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[1]

First_Aid_Protocol Exposure Exposure Occurs (Inhalation, Skin, Eye, Ingestion) Action Immediate Action Remove from source Administer First Aid Exposure->Action Assess Situation Medical Seek Professional Medical Attention Provide details of exposure Action->Medical Call Emergency Services Decontamination Decontaminate Area Follow institutional procedures Action->Decontamination Isolate Area

Caption: Emergency Response Workflow for Chemical Exposure.

Safe Handling and Storage: The Foundation of Laboratory Safety

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

  • Ventilation: Work exclusively in a well-ventilated area, preferably in a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Safety glasses with side-shields or goggles. A face shield may also be necessary.

    • Lab Coat: A flame-retardant lab coat.

    • Respiratory Protection: If the ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Avoidance: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: Store in a cool, dark place.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and moisture.

  • Security: Store in a locked cabinet or a designated secure area.

Physical and Chemical Properties

While specific data for 3,5-Difluorobenzyl isothiocyanate is not available, the following table provides estimated properties based on similar compounds.

PropertyEstimated ValueSource/Analogue
Molecular Formula C₈H₅F₂NS-
Molecular Weight 185.19 g/mol -
Appearance Colorless to light yellow liquidBenzyl isothiocyanate
Boiling Point Not available-
Density ~1.2 g/cm³3-Fluorobenzyl isothiocyanate[3]
Solubility Insoluble in water; soluble in organic solventsGeneral isothiocyanates

Stability and Reactivity

Understanding the reactivity profile of 3,5-Difluorobenzyl isothiocyanate is crucial for preventing hazardous reactions.

  • Reactivity: The isothiocyanate group is susceptible to nucleophilic attack. It will react with water, alcohols, and amines.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to moisture and light.

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and alcohols.

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.

Toxicological and Ecological Information

Detailed toxicological and ecological studies on 3,5-Difluorobenzyl isothiocyanate are not available. The information below is extrapolated from related compounds.

Toxicological Information:

  • Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: Likely to be corrosive or irritant to the skin.

  • Serious Eye Damage/Irritation: Likely to cause serious eye damage.

  • Sensitization: High potential for respiratory and skin sensitization.[2]

Ecological Information:

  • The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment. Do not allow it to enter drains or watercourses.

Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

References

  • Cayman Chemical. (2025, April 1). Safety Data Sheet: Fluorescein 5-isothiocyanate.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Methyl isothiocyanate.
  • PubChem. (n.d.). 3,5-Difluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (2025, July 8). Safety Data Sheet: 2,5-Difluorobenzyl Bromide.
  • Spectrum Chemical. (2015, September 10). Safety Data Sheet: Diflunisal, USP.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Phenethyl isothiocyanate 97%.
  • KAWAGUCHI CHEMICAL INDUSTRY CO.,LTD. (n.d.). Isothiocyanates. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Difluorobenzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Benzyl isothiocyanate - Safety Data Sheet.

Sources

An In-depth Technical Guide to the Solubility of Fluorinated Benzyl Isothiocyanates in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, medicinal chemists, and drug development professionals, understanding the solubility of lead compounds is a cornerstone of successful preclinical development. Benzyl isothiocyanates (BITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potent anticancer, antibacterial, and anti-inflammatory properties.[1][2] Strategic fluorination of these molecules is a common tactic in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. However, the introduction of fluorine, the most electronegative element, profoundly alters the physicochemical properties of the parent molecule, including its solubility in organic solvents.

This guide provides a comprehensive overview of the solubility of fluorinated benzyl isothiocyanates. It moves beyond a simple listing of solvents to explain the underlying principles governing their solubility, provides detailed protocols for experimental determination, and offers predictive insights for researchers working with these promising compounds.

The Physicochemical Landscape of Fluorinated Benzyl Isothiocyanates

The solubility of a compound is dictated by the delicate balance of intermolecular forces between the solute and the solvent. The introduction of fluorine to the benzyl isothiocyanate scaffold introduces several competing factors that influence this balance.

  • Increased Lipophilicity: The carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond.[2] Consequently, fluorination generally increases the lipophilicity of a molecule, which can favor solubility in non-polar organic solvents.

  • Altered Polarity and Dipole Moment: Fluorine's high electronegativity creates strong dipoles within the molecule. The position and number of fluorine atoms on the aromatic ring can significantly alter the overall molecular dipole moment, impacting interactions with polar solvents.

  • Weakened Intermolecular Interactions: In the solid state, the introduction of fluorine can disrupt crystal lattice packing and reduce the energy required to break solute-solute interactions, a key step in dissolution.

  • Hydrogen Bonding Capabilities: While the C-F bond itself is not a strong hydrogen bond acceptor, the inductive effect of fluorine can alter the hydrogen bond donating and accepting potential of nearby functional groups.

It is the interplay of these factors that makes predicting the solubility of fluorinated compounds non-trivial. A simple increase in fluorine content does not always correlate with a predictable change in solubility across a range of solvents.

Solubility Profile of the Parent Compound: Benzyl Isothiocyanate (BITC)

Before exploring the effects of fluorination, it is essential to understand the solubility of the parent compound, benzyl isothiocyanate.

PropertyValueSource
Water Solubility 0.109 mg/mL at 25 °C (Insoluble)[3]
Organic Solvent Solubility Soluble in DMSO, ethanol, and chloroform.[1]
LogP 3.16[3]

The high LogP value and poor water solubility are consistent with a lipophilic compound. Its reported solubility in ethanol, DMSO, and chloroform provides a baseline for comparison with its fluorinated analogs.

Estimated Solubility of Fluorinated Benzyl Isothiocyanates

The following table provides estimated solubility categories for mono-fluorinated benzyl isothiocyanates in common organic solvents. These estimations are based on the known solubility of BITC and the expected impact of a single fluorine substitution on the benzyl ring, which generally increases lipophilicity without drastically altering the overall polarity.

SolventPolarity IndexHansen Parameters (δD, δP, δH)Estimated Solubility of Fluorobenzyl IsothiocyanateRationale for Estimation
Dimethyl Sulfoxide (DMSO) 7.2(18.4, 16.4, 10.2)High (>50 mg/mL)BITC is known to be soluble in DMSO. The polar nature of DMSO can accommodate the increased polarity from the C-F bond.
Dichloromethane (DCM) 3.1(17.0, 7.3, 7.1)High (>50 mg/mL)A relatively non-polar solvent that is a good solvent for many organic compounds. The increased lipophilicity of the fluorinated analog should favor solubility.
Ethyl Acetate 4.4(15.8, 5.3, 7.2)Medium (10-50 mg/mL)A moderately polar solvent. Solubility is expected to be good, but potentially lower than in DMSO or DCM.
Ethanol 4.3(15.8, 8.8, 19.4)Medium (10-50 mg/mL)BITC is soluble in ethanol. However, isothiocyanates can react with alcohols to form thiocarbamates, especially with heat, which can affect long-term solution stability.[4]
Acetonitrile 5.8(15.3, 18.0, 6.1)Medium (10-50 mg/mL)A polar aprotic solvent that is a good solvent for a wide range of compounds.
Methanol 5.1(14.7, 12.3, 22.3)Medium-Low (1-10 mg/mL)Similar to ethanol, there is a risk of reaction with the isothiocyanate group, potentially leading to lower apparent solubility over time due to degradation.[4]
Hexane 0.1(14.9, 0.0, 0.0)Low (<1 mg/mL)As a non-polar solvent, it is unlikely to be a good solvent for the moderately polar fluorinated benzyl isothiocyanate.

Disclaimer: The values in this table are estimations and should be experimentally verified.

Experimental Determination of Solubility

For accurate and reliable data, experimental determination of solubility is crucial. Two common methods employed in drug discovery are kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility

Sources

The 3,5-Difluoro Motif: A Physicochemical & Metabolic Lever in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 3,5-difluorophenyl pattern is not merely a halogen substitution; it is a precision tool for modulating lipophilic efficiency (LipE) and metabolic stability . Unlike chlorine or bromine, which add significant steric bulk and lipophilicity, the 3,5-difluoro motif offers a unique "polar hydrophobicity." It increases intrinsic lipophilicity (


) moderately while drastically altering the electronic landscape of the aromatic ring, often lowering the 

of attached heteroatoms and blocking oxidative metabolism at the most vulnerable sites.

This guide provides a technical analysis of the 3,5-difluoro substitution, detailing its physicochemical mechanics, impact on


, and a validated HPLC protocol for empirical measurement.

Part 1: The Physicochemical Mechanism

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is non-polarizable and hydrophobic. This creates a dichotomy:

  • Inductive Effect (-I): The 3,5-difluoro pattern exerts a strong electron-withdrawing effect on the ring system (

    
     per fluorine).
    
  • Lipophilicity (

    
    ):  The Hansch 
    
    
    
    constant for a single aromatic fluorine is
    
    
    .[1] Therefore, a 3,5-difluoro substitution theoretically adds
    
    
    to the
    
    
    of the parent molecule.

However, the effective lipophilicity (


) is often governed by the dipole moment . In a 3,5-substitution pattern on a phenyl ring (attached to a scaffold at C1), the C-F dipoles at positions 3 and 5 are symmetric relative to the C1-C4 axis. While they do not cancel (they sum to a vector pointing away from C1), they avoid the high net dipole moments seen in 3,4-difluoro (unsymmetrical) or 2-fluoro (ortho-effect) patterns, often resulting in better solvation profiles.
Metabolic Blocking (The "Fluorine Shield")

The primary utility of the 3,5-difluoro motif is metabolic protection.

  • Steric/Electronic Blocking: It physically blocks the meta positions from CYP450 oxidation.

  • Para-Deactivation: By withdrawing electron density, it deactivates the para position (C4) towards electrophilic attack by the reactive iron-oxo species in CYP450 enzymes. This is crucial for preventing the formation of potentially toxic quinone-methides.

Modulation and

The electron-withdrawing nature of the 3,5-difluoro motif significantly lowers the


 of acidic groups (like phenols) or basic groups (like anilines) attached to the ring.
  • Effect: If a phenol's

    
     drops from 10.0 to 7.0 due to fluorination, a significant portion of the molecule will be ionized at physiological pH (7.4).
    
  • Result: While intrinsic

    
    increases, the effective 
    
    
    
    may decrease or plateau due to ionization.

Part 2: Quantitative Data & Decision Matrix

The following table summarizes the shift in physicochemical properties when transitioning from a phenyl ring to a 3,5-difluorophenyl ring.

PropertyUnsubstituted Phenyl3,5-DifluorophenylImpact on Drug Design
Hansch

(Lipophilicity)
0.00 (Reference)+0.28 (Approx)Moderate increase in membrane permeability.
Hammett

(Electronic)
0.00+0.68 (Strong EWG)Reduces electron density; lowers

of attached acids/bases.
Metabolic Liability High (Para/Ortho oxidation)LowBlocks meta sites; deactivates para site.
Steric A-Value 0.0 kcal/mol~0.15 kcal/mol (x2)Minimal steric clash compared to Cl or Me; retains binding pocket fit.
Diagram 1: The Physicochemical Workflow

The following diagram illustrates the decision logic and mechanistic effects of applying the 3,5-difluoro motif.

G Start Lead Compound Optimization (Phenyl Ring) Issue Issue: High Metabolic Clearance or Low Potency Start->Issue Strategy Apply 3,5-Difluoro Substitution Issue->Strategy Mech1 Mechanism 1: Electronic Withdrawal (Hammett sigma +0.68) Strategy->Mech1 Mech2 Mechanism 2: Lipophilic Shift (Hansch pi +0.28) Strategy->Mech2 Effect1 Lowers pKa of attached Phenol/Amine Mech1->Effect1 Effect2 Deactivates Ring to CYP450 Attack Mech1->Effect2 Effect3 Increases Intrinsic Permeability (LogP) Mech2->Effect3 Outcome Outcome: Improved Lipophilic Efficiency (LipE) & Metabolic Stability Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Decision pathway for implementing 3,5-difluoro substitution to resolve metabolic and permeability bottlenecks.

Part 3: Experimental Validation Protocol

While computational predictions (cLogP) are useful, the unique solvation shell of fluorinated compounds often leads to prediction errors. The HPLC LogP Determination is the industry standard for rapid, accurate validation, superior to the tedious shake-flask method for high-throughput needs.

Protocol: High-Throughput HPLC LogP Determination

Objective: Determine the chromatographic hydrophobicity index (CHI) and convert to


.
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4 for

    
     or unbuffered water for neutral species).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standards: A set of 5-7 compounds with known

    
     values (e.g., Theophylline, Acetophenone, Benzophenone, Naphthalene, Diphenylamine).
    
Step-by-Step Methodology
  • Calibration Curve Generation:

    • Inject the standard mixture using a fast gradient (0% to 100% B over 5 minutes).

    • Record the retention time (

      
      ) for each standard.
      
    • Plot

      
       (literature value) vs. 
      
      
      
      .
    • Derive the linear regression equation:

      
      .
      
    • Quality Control:

      
       must be 
      
      
      
      .
  • Sample Preparation:

    • Dissolve the 3,5-difluoro analog in DMSO to 10 mM.

    • Dilute to 100 µM in 50:50 Water:Acetonitrile.

  • Data Acquisition:

    • Inject 10 µL of the sample under the exact gradient conditions used for calibration.

    • Determine

      
       of the major peak.
      
  • Calculation:

    • Apply the regression equation to calculate

      
      .
      
    • Self-Validation Step: If the compound contains an ionizable group (e.g., a phenol), repeat the run at pH 3.0 and pH 7.4. A shift in

      
       confirms pKa modulation by the fluorine atoms.
      
Diagram 2: Experimental Workflow

Protocol Prep Sample Prep (100 µM in DMSO/ACN) Inject Inject Sample (Grad: 0-100% ACN, 5 min) Prep->Inject Calib Run Standards (Theophylline to Naphthalene) Calc Apply Regression LogP = m(tR) + c Calib->Calc  Derive Eq Detect Detect tR (UV 254nm) Inject->Detect Detect->Calc Valid Check pH Dependency (LogD vs LogP) Calc->Valid

Caption: HPLC-based workflow for determining lipophilicity, incorporating calibration and pH validation steps.

Part 4: Strategic Implementation & Case Studies

When to Use 3,5-Difluoro

Use this pattern when:

  • Metabolic Hotspot: The parent phenyl ring is undergoing rapid hydroxylation at the 4-position (para) or 3-position (meta).

  • Potency/Permeability Balance: You need to increase lipophilicity slightly to cross the Blood-Brain Barrier (BBB) but cannot tolerate the steric bulk of a chlorine atom.

  • Bioisosterism: You are replacing a larger lipophilic group (like a methyl or chloro) and need to reduce molecular weight while maintaining hydrophobic contacts.

Case Study: Roflumilast

Roflumilast (Daxas), a PDE4 inhibitor, utilizes a 3,5-dichloropyridine motif, which is conceptually similar to the 3,5-difluoro strategy. However, in related research on PDE4 inhibitors, 3,5-difluoro analogs were explored to fine-tune the physicochemical profile. The fluorine atoms provide a tighter steric fit in pockets where chlorine is too bulky, while still maintaining the electron-deficient ring character required for


-stacking interactions in the active site.
Pitfalls to Avoid
  • Solubility Drop: The increase in crystallinity (due to strong C-F...H dipole interactions in the crystal lattice) can sometimes reduce aqueous solubility unexpectedly.

  • pKa Crash: If placing a 3,5-difluorophenyl group next to a basic amine (e.g., benzylamine analog), the basicity of the amine will drop significantly (inductive effect through the methylene spacer), potentially hurting solubility or target engagement if a cationic interaction is required.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

Sources

Kinetic Profiling and Reactivity of Electron-Deficient Benzyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Warhead

Benzyl isothiocyanates (BITCs) represent a distinct class of "soft" electrophiles widely utilized in covalent drug discovery and bioconjugation. Unlike their aryl isothiocyanate counterparts (where the -NCS group is directly bound to the ring), BITCs possess a methylene bridge (


) that fundamentally alters their electronic profile.

For researchers targeting cysteine-rich proteins (e.g., Keap1, Tubulin) or designing covalent inhibitors, understanding the reactivity profile of electron-deficient BITCs is critical. The electron-withdrawing groups (EWGs) on the benzene ring do not communicate with the reactive center via resonance due to the insulating methylene bridge; instead, they drive reactivity purely through inductive effects .

This guide details the kinetic behavior, stability windows, and experimental protocols for profiling these compounds.

Mechanistic Architecture

The Dipole and The Trap

The isothiocyanate group (


) is characterized by a significant dipole moment, rendering the central carbon highly electrophilic.
  • Hard/Soft Character: The central carbon is "soft," preferring reaction with soft nucleophiles like thiols (sulfhydryl groups of cysteine) over harder nucleophiles like amines (lysine), although reaction with amines occurs readily at elevated pH.

  • The Methylene Insulator: In direct phenyl isothiocyanates, the aromatic ring can donate electron density into the -NCS system via resonance, dampening electrophilicity. In Benzyl isothiocyanates, the

    
     group blocks this resonance. Therefore, EWGs (e.g., 
    
    
    
    ) on the ring increase reactivity solely by pulling electron density through the sigma bond framework (Inductive Effect,
    
    
    ).
Reaction Pathways

The primary reaction is the nucleophilic addition of a thiol or amine to the central carbon, forming a dithiocarbamate or thiourea, respectively.

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products BITC Benzyl-ITC (Electrophile) TS Tetrahedral Intermediate BITC->TS k_1 (rds) Nuc R-SH / R-NH2 (Nucleophile) Nuc->TS Prod Dithiocarbamate (Reversible) TS->Prod Thiol Prod2 Thiourea (Stable) TS->Prod2 Amine caption Fig 1. Nucleophilic addition mechanism. Thiol addition is often reversible; amine addition is irreversible.

Kinetic Profiling & Hammett Correlation

To rationally design BITC-based inhibitors, one must quantify how substituents affect reaction rates. This is described by the Hammett equation:



The Attenuation Effect

For benzyl systems, the reaction constant (


) is positive (indicating nucleophilic attack is the rate-limiting step) but attenuated compared to phenyl systems.
  • Phenyl ITC

    
    : 
    
    
    
    (Strong electronic communication).
  • Benzyl ITC

    
    : 
    
    
    
    to
    
    
    (Attenuated by methylene bridge).

Implication: Adding a strong EWG like a nitro group (


) to a benzyl isothiocyanate will increase the reaction rate, but not as drastically as it would on a phenyl isothiocyanate. This allows for "fine-tuning" of reactivity to avoid off-target toxicity.
Comparative Reactivity Data

The following table summarizes the relative reactivity (


) of substituted BITCs toward a model nucleophile (e.g., butylamine) in aqueous organic solvent.
Substituent (Para)Electronic Effect (

)
Inductive CharacterRelative Rate (

)
Hydrolytic Stability

+0.78Strong Withdrawal5.8x Low (Fast Hydrolysis)

+0.54Strong Withdrawal3.5x Low-Moderate

+0.23Moderate Withdrawal1.7x Moderate

0.00Neutral1.0x (Baseline)High

-0.27Donation (Resonance)*0.8x Very High

*Note: Even though OMe is a resonance donor, its inductive withdrawal dominates slightly in benzyl systems due to the methylene insulation, but overall it often acts as a weak deactivator or neutral relative to H depending on solvent.

Stability and Hydrolysis: The Self-Validating Constraint

A common error in BITC experimental design is ignoring the hydrolysis window . Electron-deficient BITCs are more reactive toward proteins, but also toward water.

The Hydrolysis Pathway


The reaction proceeds via a thiocarbamic acid intermediate. For electron-deficient BITCs (e.g., 

-benzyl ITC), the half-life (

) in pH 7.4 buffer can be as short as 1-4 hours.

Critical Rule: If your biological assay (e.g., cell antiproliferation) lasts 48 hours, but your compound hydrolyzes in 2 hours, you are likely measuring the effect of the breakdown product (the amine) or the initial "pulse" of covalent modification.

Experimental Protocol: Kinetic Assessment via UV-Vis

This protocol uses Pseudo-First-Order conditions to determine the second-order rate constant (


) of a BITC reacting with a model thiol (L-Cysteine).
Principle

Isothiocyanates absorb UV light at


 (

). The formation of the dithiocarbamate adduct causes a bathochromic shift and a significant increase in absorbance at

.
Workflow Diagram

KineticAssay cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Data Analysis Stock Prepare Stocks BITC (10 mM in MeCN) Cysteine (100 mM in Buffer) Mix Rapid Mixing [Cys] >> [BITC] (100x excess) Ensures Pseudo-1st Order Stock->Mix Buffer Buffer Selection PBS pH 7.4 (Degas to remove O2) Buffer->Mix Measure Monitor Absorbance @ 275 nm Interval: 1s for 10 mins Mix->Measure Fit Fit to Exponential A_t = A_inf + (A_0 - A_inf)e^(-k_obs * t) Measure->Fit Calc Calculate k2 k2 = k_obs / [Cysteine] Fit->Calc caption Fig 2. Pseudo-first-order kinetic assay workflow for determining second-order rate constants.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4). Crucial: Degas the buffer or add 0.1 mM EDTA to prevent metal-catalyzed oxidation of cysteine.

  • Stock Solutions:

    • BITC: 10 mM in anhydrous Acetonitrile (MeCN). Prepare fresh.

    • L-Cysteine: 100 mM in Buffer.

  • Reaction Setup (Quartz Cuvette):

    • Add 2.9 mL Buffer.

    • Add 30 µL L-Cysteine stock (Final conc: 1 mM).

    • Blank the spectrophotometer.

    • Inject 30 µL BITC stock (Final conc: 100 µM).

    • Note: The ratio of [Cys]:[BITC] is 10:1. For strict pseudo-first-order, aim for >20:1 if signal allows.

  • Data Acquisition:

    • Immediately start kinetic scan at

      
       (or determined 
      
      
      
      of product).
    • Collect data points every 0.5 seconds for 600 seconds.

  • Calculation:

    • Fit the absorbance vs. time curve to a single exponential equation to get

      
       (
      
      
      
      ).
    • Calculate the second-order rate constant:

      
      .
      

Biological Implications: Covalent Inhibition[1]

In drug development, electron-deficient BITCs are often used to target non-catalytic cysteines on proteins.

  • Target: Keap1 (Kelch-like ECH-associated protein 1).

  • Mechanism: BITCs modify reactive cysteine sensors (e.g., C151) on Keap1. This prevents Keap1 from ubiquitinating Nrf2.

  • Result: Nrf2 accumulates, translocates to the nucleus, and activates antioxidant response elements (ARE).[1]

  • Tuning: By using a BITC with a specific EWG (e.g.,

    
    ), one can tune the reactivity to be fast enough to modify the hyper-reactive C151 on Keap1, but slow enough to avoid modifying housekeeping proteins (Glutathione reductase, Tubulin), thereby improving the therapeutic index.
    

References

  • Dinkova-Kostova, A. T., et al. (2017). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences. Link

  • Satchell, D. P. N., et al. (1992).[2] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Kawakami, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates.[3] ChemRxiv.[3] Link

  • Mi, L., et al. (2011). Covalent binding to tubulin by isothiocyanates.[4] A mechanism of cell growth arrest and apoptosis.[4] Journal of Biological Chemistry. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 3,5-Difluorobenzyl Isothiocyanate in Heterocyclic Ring Closure for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3,5-Difluorobenzyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1] The 3,5-difluorobenzyl group, in particular, offers a unique combination of these benefits. When appended to a reactive isothiocyanate (-N=C=S) functional group, it becomes a powerful and versatile building block for constructing complex heterocyclic systems.[2][3] 3,5-Difluorobenzyl isothiocyanate serves as a linchpin reagent, enabling access to a diverse array of heterocyclic cores, such as thiazoles and triazoles, which are prevalent in numerous pharmacologically active agents.[4][5][6]

This guide provides an in-depth exploration of the application of 3,5-difluorobenzyl isothiocyanate in key heterocyclic ring closure reactions. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the significance of the resulting scaffolds for professionals in drug development.

Part 1: Synthesis of N-(3,5-Difluorobenzyl) Thiazole Derivatives

The thiazole ring is a cornerstone of medicinal chemistry, found in drugs ranging from antibiotics to anticancer agents.[5][6] The Hantzsch thiazole synthesis and its variations provide a reliable route to this scaffold, typically involving the condensation of a thioamide with an α-haloketone.[7][8] By utilizing 3,5-difluorobenzyl isothiocyanate, we can readily generate the required N-substituted thiourea intermediate in situ for direct use in these cyclization reactions.

Mechanistic Rationale

The core of this strategy involves a two-step, one-pot process. First, 3,5-difluorobenzyl isothiocyanate reacts with a primary amine (often ammonia or an alkyl/aryl amine) to form an N,N'-disubstituted thiourea. The nucleophilic sulfur of this thiourea then attacks the electrophilic carbon of an α-haloketone. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl, and a subsequent dehydration step yields the final aromatic thiazole ring.

The diagram below illustrates this sequential reaction pathway, highlighting the key bond-forming events that lead to the stable heterocyclic product.

Hantzsch_Thiazole_Synthesis ITC 3,5-Difluorobenzyl Isothiocyanate Thiourea N-(3,5-Difluorobenzyl)-N'-R-Thiourea (Intermediate) ITC->Thiourea Step 1: Thiourea Formation Amine R-NH2 (e.g., NH4OH) Amine->Thiourea HaloKetone α-Haloketone Adduct Thioether Adduct HaloKetone->Adduct Thiourea->Adduct Step 2: SN2 Attack Cyclized Cyclized Intermediate (Hemiaminal) Adduct->Cyclized Intramolecular Cyclization Thiazole Substituted N-(3,5-Difluorobenzyl) Thiazole Cyclized->Thiazole Dehydration (-H2O)

Caption: Hantzsch-type thiazole synthesis workflow.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-N-(3,5-difluorobenzyl)thiazole

This protocol details a reliable one-pot synthesis that avoids the isolation of the thiourea intermediate, improving efficiency.

Materials:

  • 3,5-Difluorobenzyl isothiocyanate (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ammonium hydroxide (28-30% solution, 2.0 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Thiourea Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzyl isothiocyanate (1.0 eq) in anhydrous ethanol (approx. 0.2 M).

  • To this stirring solution, add ammonium hydroxide (2.0 eq) dropwise at room temperature. A white precipitate of the corresponding thiourea may form. Stir the mixture for 30 minutes.

  • Cyclization: Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Reduce the solvent volume in vacuo to approximately one-third of the original volume.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure thiazole derivative.

Data Summary: Scope of the Reaction

The protocol is robust and can be adapted for various α-haloketones to generate a library of thiazole derivatives.

Entryα-HaloketoneR GroupYield (%)
12-BromoacetophenonePhenyl85
22-Bromo-4'-chloroacetophenone4-Chlorophenyl82
32-Bromo-4'-methoxyacetophenone4-Methoxyphenyl88
43-Bromobutan-2-oneMethyl75

Part 2: Synthesis of N-(3,5-Difluorobenzyl) Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with immense therapeutic importance, known for their antifungal and anticancer properties.[4][9] A common and effective method for their synthesis involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.[7][10]

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the terminal nitrogen of an acid hydrazide onto the electrophilic carbon of 3,5-difluorobenzyl isothiocyanate. This addition reaction forms a 1,4-disubstituted thiosemicarbazide. In the presence of a base (e.g., NaOH or NaOEt), this linear precursor undergoes an intramolecular cyclization. The base facilitates the deprotonation of a nitrogen atom, which then attacks the carbonyl carbon. Subsequent elimination of water drives the reaction to completion, yielding the stable 1,2,4-triazole-3-thiol ring system.[10]

Triazole_Synthesis_Workflow Start Reactants: - 3,5-Difluorobenzyl Isothiocyanate - Acid Hydrazide (R-CONHNH2) Step1 Step 1: Addition Reaction (Solvent: Ethanol, Room Temp) Start->Step1 Intermediate Intermediate: N-(3,5-Difluorobenzyl) Thiosemicarbazide Step1->Intermediate Step2 Step 2: Base-Mediated Cyclization (e.g., 4% NaOH, Reflux) Intermediate->Step2 Product Product: 5-R-4-(3,5-Difluorobenzyl)-4H-1,2,4-triazole-3-thiol Step2->Product Workup Acidic Workup & Purification Product->Workup

Caption: Workflow for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-(3,5-Difluorobenzyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

This two-step protocol provides a clear and reproducible method for synthesizing the target triazole.

Materials:

  • 3,5-Difluorobenzyl isothiocyanate (1.0 eq)

  • Benzoyl hydrazide (1.0 eq)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Procedure:

Step A: Synthesis of the Thiosemicarbazide Intermediate

  • In a 100 mL round-bottom flask, dissolve benzoyl hydrazide (1.0 eq) in anhydrous ethanol.

  • Add 3,5-difluorobenzyl isothiocyanate (1.0 eq) to the solution at room temperature with stirring.

  • Heat the mixture to reflux for 2-3 hours. A precipitate will form as the reaction proceeds.

  • Cool the mixture in an ice bath, and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry in vacuo to yield the pure thiosemicarbazide intermediate.

Step B: Ring Closure to Form the Triazole

  • Suspend the thiosemicarbazide intermediate from Step A in an aqueous solution of sodium hydroxide (4% w/v).[10]

  • Heat the stirred mixture to reflux for 3-4 hours, during which the solid will dissolve.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Place the filtrate in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is ~5-6.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure 4-(3,5-difluorobenzyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Conclusion: Impact on Drug Development

The strategic use of 3,5-difluorobenzyl isothiocyanate as a precursor for heterocyclic synthesis provides a rapid and efficient entry into molecular scaffolds of high medicinal value. The resulting N-(3,5-difluorobenzyl) substituted thiazoles and triazoles are prime candidates for library synthesis and lead optimization programs. The difluorophenyl moiety can enhance biological activity and improve pharmacokinetic profiles, while the heterocyclic core provides a rigid framework for orienting substituents to interact with biological targets.[11][12] These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, making the protocols described herein highly relevant for researchers and scientists in the field of drug discovery.[9][13][14]

References

  • Kubacka, M., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Khan Academy. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • Al-Joboury, K. R. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Iraqi National Journal of Chemistry. Available at: [Link]

  • Kaur, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available at: [Link]

  • Chen, S., et al. (2021). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Krajsovská, M., et al. (1994). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. PubMed. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Joe, C. L., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. PMC. Available at: [Link]

  • Gümüş, M. K., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Available at: [Link]

  • Gomaa, M. S. (2024). Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. ResearchGate. Available at: [Link]

  • Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. Available at: [Link]

  • Maeda, B., & Murakami, K. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • Wessjohann, L. A., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl.... PubMed. Available at: [Link]

  • Stanetty, P. (2013). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. ResearchGate. Available at: [Link]

  • van der Heijden, K. W., et al. (2019). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. PMC. Available at: [Link]

  • Rasson, C., et al. (2016). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Candeias, N. R. (2019). Modern Strategies for Heterocycle Synthesis. PMC. Available at: [Link]

  • Schuster, J., et al. (2021). N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors. PMC. Available at: [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link]

  • MDPI. (n.d.). Molbank | Special Issue : Heterocycles. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. PMC. Available at: [Link]

  • ScienceIn Publishing. (n.d.). Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. Available at: [Link]

Sources

High-Efficiency Synthesis of Fluorinated Thiohydantoins: Thermal and Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Fluorinated thiohydantoins represent a critical scaffold in modern oncology, most notably exemplified by second-generation androgen receptor antagonists like Enzalutamide and Apalutamide . The incorporation of fluorine—specifically trifluoromethyl (-CF₃) and fluorophenyl moieties—into the thiohydantoin core dramatically alters the physicochemical profile, enhancing metabolic stability against oxidative defluorination while improving lipophilicity for membrane permeability.

This application note provides a definitive guide to synthesizing these scaffolds via the condensation of fluorinated isothiocyanates with amino acid derivatives. We present two validated workflows: a robust Thermal Cyclization Protocol suitable for scale-up, and a Microwave-Assisted Protocol optimized for rapid library generation.

Mechanistic Insight: The Fluorine Effect

The synthesis relies on a two-step cascade: nucleophilic addition followed by intramolecular cyclization. Understanding the electronic influence of fluorine is prerequisite to optimizing yield.

The Electronic Push-Pull
  • Activation: The isothiocyanate carbon (-N=C =S) is electrophilic. When an electron-withdrawing group (EWG) like a trifluoromethyl (-CF₃) or cyano (-CN) group is present on the aryl ring of the isothiocyanate, the electrophilicity of the central carbon increases. This accelerates the initial nucleophilic attack by the amine.

  • Destabilization Risk: While EWGs accelerate formation, they can also make the resulting thiourea intermediate prone to hydrolysis if the cyclization step is delayed.

  • Cyclization: The closure of the ring requires the nitrogen of the amino acid backbone to attack the thiocarbonyl. This step is often rate-limiting and requires base catalysis (typically Triethylamine or DIPEA) to deprotonate the amide nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the molecular logic flow from reagents to the final stable scaffold.

ReactionMechanism Reagents Reagents: Fluorinated Aryl-NCS + Amino Ester/Nitrile Thiourea Intermediate: Diaryl Thiourea Reagents->Thiourea Nucleophilic Addition (Fast w/ EWG) Transition Transition State: Intramolecular Nucleophilic Attack Thiourea->Transition Base (TEA/DIPEA) SideProduct Side Pathway: Hydrolysis/Desulfurization Thiourea->SideProduct H2O / Prolonged Heat Product Final Product: Fluorinated Thiohydantoin Transition->Product Cyclization (-ROH or -NH3)

Figure 1: Mechanistic pathway for thiohydantoin formation. Note the competition between cyclization and hydrolysis.

Critical Parameters & Reagents

ParameterRecommendationRationale
Solvent DMSO (Thermal) or DCM (Microwave)DMSO solubilizes polar intermediates at high temp; DCM is superior for microwave energy transfer in this specific cyclization.
Base Triethylamine (TEA)Essential for deprotonating the intermediate amide to facilitate ring closure.
Stoichiometry 1.0 : 1.2 (Amine : Isothiocyanate)Slight excess of isothiocyanate drives the reaction to completion, compensating for potential hydrolysis.
Temperature 60°C - 90°C (Thermal)Sufficient to overcome the activation energy of the cyclization step without degrading the C-F bonds.

Experimental Protocols

Protocol A: Thermal Cyclization (Scale-Up Ready)

Target Application: Gram-scale synthesis of Enzalutamide analogs.

Reagents:

  • 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Fluorinated ITC)

  • Amino ester/amide derivative (e.g., N-methyl-2-amino-isobutyramide)

  • Solvent: Dimethyl Sulfoxide (DMSO) and Isopropyl Acetate (IPAc)[1]

  • Base: Triethylamine (TEA)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amino amide derivative (1.0 equiv) in a mixture of DMSO and IPAc (1:2 ratio).

  • Activation: Add TEA (2.0 equiv) and stir at room temperature for 10 minutes to ensure free-base formation.

  • Addition: Add the fluorinated isothiocyanate (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to 85°C for 12–24 hours.

    • Checkpoint: Monitor by TLC (50:1 DCM:MeOH).[2] The thiourea intermediate typically appears quickly; the final thiohydantoin forms more slowly.

  • Quench: Cool to room temperature. Add water and IPAc.

  • Workup: Separate the organic layer.[2] Wash the aqueous layer with IPAc. Combine organics and wash with 1N HCl (to remove TEA), then brine.

  • Purification: Concentrate the organic layer.[2] Recrystallize from Isopropanol (IPA) or Methanol.

Protocol B: Microwave-Assisted Synthesis (Library Optimization)

Target Application: Rapid generation of structure-activity relationship (SAR) libraries.

Reagents:

  • Fluorinated Isothiocyanate[3]

  • Amino Acid Methyl Ester (HCl salt)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Base: TEA

Step-by-Step:

  • Loading: In a 10mL microwave pressure vial, suspend the amino acid ester HCl salt (0.5 mmol) in DCM (3 mL).

  • Neutralization: Add TEA (1.5 mmol, 3 equiv) and stir until the salt dissolves.

  • Addition: Add the fluorinated isothiocyanate (0.55 mmol). Cap the vial.

  • Irradiation: Irradiate at 100°C (Dynamic Power, Max 150W) for 10–15 minutes .

    • Note: If using Ethanol, reduce temp to 85°C to avoid excessive pressure build-up.

  • Workup: Transfer to a separating funnel, dilute with DCM, wash with water and brine.

  • Isolation: Evaporate solvent. Flash chromatography is usually required for high purity as recrystallization is difficult on small scales.

Data & Performance Comparison

The following table summarizes typical results when synthesizing Enzalutamide-like scaffolds using the two protocols.

MetricThermal Protocol (DMSO)Microwave Protocol (DCM)
Reaction Time 12 – 24 Hours10 – 20 Minutes
Typical Yield 75% – 88%85% – 94%
Purity (Crude) Moderate (Requires Recrystallization)High (Often requires only filtration)
Scalability High (Kg scale validated)Low (mL scale only)
Green Score Low (High solvent usage)High (Energy efficient, low solvent)

Purification Workflow Decision Tree

Purification is often the bottleneck. Use this logic flow to determine the optimal workup strategy.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Precipitate Visible CheckState->Solid Yes Oil Oily Residue CheckState->Oil No Filter Filtration -> Wash (Cold EtOH) Solid->Filter Triturate Triturate w/ Hexane or Ether Oil->Triturate Recryst Recrystallize (MeOH/IPA) Filter->Recryst High Purity Needed Triturate->CheckState Solidifies? Column Flash Column (Hexane:EtOAc) Triturate->Column Remains Oil

Figure 2: Purification decision logic. Fluorinated thiohydantoins often crystallize well from alcohols, avoiding the need for chromatography.

Troubleshooting & Safety (E-E-A-T)

The "Dark Side" of Fluorine

While C-F bonds are generally stable, the benzylic position in fluorinated isothiocyanates can be sensitive.

  • Defluorination: Avoid using strong nucleophilic bases (like NaOH or KOH) at high temperatures, as this can lead to S_NAr displacement of the fluorine atoms, particularly if they are ortho/para to the nitro or cyano groups. Stick to hindered organic bases like TEA or DIPEA.

Safety Warning
  • Sensitization: Isothiocyanates are potent sensitizers and lachrymators. All weighing must be done in a fume hood.

  • Waste: Aqueous waste containing thiourea derivatives must be treated with bleach (hypochlorite) to oxidize sulfur species before disposal, preventing toxic gas evolution in acidic waste streams.

References

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. Link

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Lin, M.-J., & Sun, C.-M. (2003).[4] Microwave-assisted traceless synthesis of thiohydantoin. Tetrahedron Letters. Link

  • Zhou, H., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Link

  • Patents: Synthetic method of enzalutamide (CN112645880A). Google Patents. Link

Sources

Solid-Phase Synthesis Applications of Fluorinated Isothiocyanates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Fluorine and Isothiocyanates in Solid-Phase Synthesis

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Isothiocyanates, with their versatile reactivity, serve as valuable synthons for the construction of diverse molecular scaffolds, including thioureas, peptidomimetics, and various N-heterocycles.[1][3] The convergence of these two powerful chemical modalities on a solid-phase synthesis (SPS) platform offers a robust and efficient methodology for the generation of complex fluorinated molecules with significant potential in drug discovery and molecular imaging.[4][5]

This technical guide provides a comprehensive overview of the applications of fluorinated isothiocyanates in solid-phase synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and explore the causality behind key experimental choices. The protocols herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the fields of medicinal chemistry, chemical biology, and radiopharmaceutical science.

Core Applications and Methodologies

The solid-phase approach offers significant advantages for the synthesis of fluorinated compounds using isothiocyanates, including the use of excess reagents to drive reactions to completion and simplified purification through simple washing of the resin-bound product.[5]

Solid-Phase Synthesis of Fluorinated Peptidomimetic Thioureas

The thiourea linkage is a key structural motif in many biologically active compounds. The reaction of a resin-bound amine with a fluorinated isothiocyanate provides a straightforward route to fluorinated peptidomimetic thioureas. This approach allows for the systematic modification of peptide scaffolds to enhance their therapeutic properties.

Workflow for Solid-Phase Synthesis of a Fluorinated Peptidomimetic Thiourea

Resin Amine-Functionalized Resin (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple with Fluorinated Isothiocyanate (e.g., 4-Fluorophenyl isothiocyanate in DMF) Wash1->Coupling Wash2 Wash with DMF and DCM Coupling->Wash2 Cleavage Cleavage from Resin (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) Wash2->Cleavage Purification Purification by HPLC Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of a fluorinated peptidomimetic thiourea.

Detailed Protocol 1: Synthesis of a 4-Fluorophenyl Thiourea-Capped Dipeptide on Rink Amide Resin

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • 4-Fluorophenyl isothiocyanate

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin (100 mg, 0.05 mmol) in DMF (2 mL) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Glycine):

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 5 min).

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

    • In a separate vial, dissolve Fmoc-Gly-OH (0.15 mmol), HBTU (0.15 mmol), and DIPEA (0.3 mmol) in DMF (1 mL).

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Second Amino Acid Coupling (Alanine):

    • Repeat the deprotection and washing steps as in step 2.

    • Couple Fmoc-Ala-OH using the same activation and coupling procedure as for glycine.

  • Thiourea Capping:

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Dissolve 4-fluorophenyl isothiocyanate (0.2 mmol) in DMF (1 mL) and add to the resin.

    • Shake the reaction mixture for 4 hours at room temperature.

    • Wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL) and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail (2 mL) to the resin and shake for 2 hours.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification:

    • Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Causality of Experimental Choices:

  • Rink Amide Resin: Chosen to yield a C-terminal amide upon cleavage, a common feature in bioactive peptides.

  • HBTU/DIPEA: A standard and efficient coupling reagent system for peptide bond formation.

  • Piperidine: A common reagent for the removal of the Fmoc protecting group.

  • Excess Reagents: Using an excess of amino acids and coupling reagents ensures the reaction goes to completion at each step, a key advantage of solid-phase synthesis.[5]

  • TFA/TIS/Water Cleavage Cocktail: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions.[6]

Parameter Typical Value Reference
Resin Loading0.3 - 0.8 mmol/g[7]
Coupling Time1 - 4 hours[7]
Deprotection Time2 x 5-10 minutes[7]
Cleavage Time1 - 3 hours[6]
Crude Purity70 - 90%Inferred
Purified Yield50 - 80%Inferred
Solid-Phase Synthesis of ¹⁸F-Labeled Peptidomimetics for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. [¹⁸F]Fluoride is a commonly used positron-emitting radionuclide due to its favorable decay characteristics.[4] The synthesis of ¹⁸F-labeled isothiocyanates allows for their incorporation into biomolecules on a solid support, providing a rapid and efficient method for the preparation of PET imaging agents.

Workflow for Solid-Phase Synthesis of an ¹⁸F-Labeled Peptidomimetic

Resin Amine-Functionalized Resin with Peptide Sequence Swell Swell Resin in Acetonitrile Resin->Swell Radiolabeling Couple with [¹⁸F]Fluorinated Isothiocyanate (e.g., 4-[¹⁸F]fluorophenyl isothiocyanate) Swell->Radiolabeling Wash Wash with Acetonitrile and Water Radiolabeling->Wash Cleavage Cleavage from Resin (TFA-based cocktail) Wash->Cleavage Purification Purification by Radio-HPLC Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of an ¹⁸F-labeled peptidomimetic.

Detailed Protocol 2: Solid-Phase Radiosynthesis of an ¹⁸F-Thiourea-Labeled Peptide

Note: This protocol requires handling of radioactive materials and should be performed in a suitably equipped radiochemistry facility.

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • 4-Nitrophenyl 4-[¹⁸F]fluorobenzoate (precursor for [¹⁸F]fluorobenzoyl isothiocyanate) or a pre-synthesized [¹⁸F]fluorinated isothiocyanate[8]

  • Anhydrous acetonitrile

  • Tetrabutylammonium bicarbonate

  • Cleavage cocktail (e.g., 95% TFA, 5% water)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Preparation of [¹⁸F]Fluoride: Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction and trap it on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of tetrabutylammonium bicarbonate in acetonitrile/water.

  • Synthesis of [¹⁸F]Fluorinated Isothiocyanate (Example): The synthesis of the radiolabeled isothiocyanate can be performed separately and then used for coupling. For example, 4-([¹⁸F]fluoromethyl)phenyl isothiocyanate can be synthesized and then used for labeling.[8]

  • On-Resin Radiolabeling:

    • Place the peptide-on-resin (approx. 5-10 mg) in a reaction vessel.

    • Add the solution of the [¹⁸F]fluorinated isothiocyanate in anhydrous acetonitrile to the resin.

    • Heat the reaction mixture at 80-100°C for 10-15 minutes.

  • Purification of Resin-Bound Product:

    • After the reaction, wash the resin with acetonitrile and water to remove unreacted [¹⁸F]fluoride and byproducts.

  • Cleavage:

    • Add the cleavage cocktail to the resin and allow it to react for 10-20 minutes at room temperature.

    • Elute the cleaved radiolabeled peptide from the reaction vessel.

  • Final Purification:

    • Purify the crude radiolabeled peptide using semi-preparative radio-HPLC.

    • The final product can be formulated in a physiologically compatible buffer for in vivo studies.

Causality of Experimental Choices:

  • Solid-Phase Approach: Simplifies the purification of the radiolabeled product by allowing for the easy removal of unreacted [¹⁸F]fluoride through washing of the resin.[9]

  • Elevated Temperature: The radiolabeling reaction is often heated to ensure rapid and efficient incorporation of the ¹⁸F-label, which is crucial given the short half-life of ¹⁸F (109.8 min).

  • SPE Cartridges: Used for the initial purification of the cleaved radiolabeled peptide before final HPLC purification.

Parameter Typical Value Reference
Radiochemical Yield (decay-corrected)20 - 40%[4][9]
Radiochemical Purity>95%[4]
Synthesis Time60 - 90 minutes[9]
Solid-Phase Synthesis of Fluorinated Heterocycles

Fluorinated isothiocyanates are valuable precursors for the solid-phase synthesis of various heterocyclic compounds. For example, the reaction of a resin-bound amine with a fluorinated isothiocyanate, followed by reaction with an appropriate reagent, can lead to the formation of fluorinated thiazolidinones and other related structures.

Workflow for Solid-Phase Synthesis of a Fluorinated Thiazolidinone

Resin Amine-Functionalized Resin Swell Swell Resin in DMF Resin->Swell Thiourea_Formation React with Fluorinated Isothiocyanate Swell->Thiourea_Formation Wash1 Wash with DMF and DCM Thiourea_Formation->Wash1 Cyclization Cyclization with α-Haloester (e.g., Ethyl bromoacetate) Wash1->Cyclization Wash2 Wash with DMF and DCM Cyclization->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of a fluorinated thiazolidinone.

Detailed Protocol 3: Solid-Phase Synthesis of a 3-(4-Fluorophenyl)-2-imino-thiazolidin-4-one

Materials:

  • Amine-functionalized resin (e.g., Wang resin)

  • 4-Fluorophenyl isothiocyanate

  • Ethyl bromoacetate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • DMF, DCM, TFA

  • Cleavage cocktail

Procedure:

  • Resin Preparation: Start with an amine-functionalized resin, or a resin that can be converted to an amine.

  • Thiourea Formation:

    • Swell the resin in DMF.

    • React the resin-bound amine with an excess of 4-fluorophenyl isothiocyanate in DMF at room temperature overnight.

    • Wash the resin thoroughly with DMF and DCM.

  • Cyclization:

    • Swell the thiourea-functionalized resin in DMF.

    • Add a solution of ethyl bromoacetate (excess) and DBU (excess) in DMF.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin with DMF and DCM and dry.

  • Cleavage:

    • Cleave the product from the resin using an appropriate cleavage cocktail (e.g., TFA-based).

  • Purification:

    • Purify the crude product by flash chromatography or preparative HPLC.

Causality of Experimental Choices:

  • DBU: A non-nucleophilic base used to deprotonate the thiourea, facilitating the cyclization reaction with ethyl bromoacetate.

  • α-Haloester: The electrophilic partner in the cyclization reaction to form the thiazolidinone ring.

Parameter Typical Value Reference
Thiourea Formation Yield>95% (on-resin)Inferred
Cyclization Yield60 - 80% (on-resin)Inferred
Overall Solution Yield after Cleavage40 - 60%Inferred

Conclusion

The use of fluorinated isothiocyanates in solid-phase synthesis represents a powerful and versatile strategy for the efficient construction of a wide range of fluorinated molecules. The methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel fluorinated peptidomimetics, PET imaging agents, and heterocyclic compounds. The inherent advantages of solid-phase synthesis, combined with the unique properties of fluorinated isothiocyanates, will undoubtedly continue to drive innovation in drug discovery and chemical biology.

References

  • Vidal, et al. (20XX). On-resin head-to-tail cyclization for the synthesis of vascular endothelial growth factor (VEGF) ligands. Journal of Peptide Science.
  • Optimization of the solid-phase synthesis of [18F] radiolabeled peptides for positron emission tomography. Molecular Imaging and Biology. [Link]

  • Synthesis of 4-([18F]Fluoromethyl)phenyl Isothiocyanate and its Use in Labelling Oligonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Lakehead Knowledge Commons. [Link]

  • Bioactive compounds containing thiazolidinone. ResearchGate. [Link]

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters. [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. ResearchGate. [Link]

  • Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science. [Link]

  • Robust and Facile Automated Radiosynthesis of [18F]FSPG on the GE FASTlab. Molecular Imaging and Biology. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

  • Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. ChemMedChem. [Link]

  • Use of a Novel Fluorinated Organosulfur Compound To Isolate Bacteria Capable of Carbon-Sulfur Bond Cleavage. Applied and Environmental Microbiology. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]

  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. [Link]

  • On-resin peptide cyclization.
  • Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications. [Link]

  • Sensitive RNA Synthesis Using Fluoride-Cleavable Groups for Linking and Amino Protection. ChemRxiv. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • Synthesis of thioureido peptidomimetics employing alkyl azides and dithiocarbamates. Organic & Biomolecular Chemistry. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. ChemRxiv. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials. [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Chem. [Link]

  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR Characterization of the 3,5-Difluoro Substitution Pattern

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the incorporation of fluorine atoms into aromatic systems is a powerful strategy to modulate a molecule's physicochemical properties. The 3,5-difluoro substitution pattern, in particular, offers a unique combination of electronic effects and metabolic stability, making it a prevalent motif in drug discovery and advanced materials. Accurate and unambiguous characterization of this specific substitution is paramount. This guide provides an in-depth comparison of analytical techniques for identifying the 3,5-difluoroaryl group, with a primary focus on the unparalleled utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research.

The Power of ¹⁹F NMR: A Clear Window into Fluorine's World

Among the arsenal of analytical techniques, ¹⁹F NMR spectroscopy stands out for its exceptional sensitivity and the vast chemical shift dispersion of the ¹⁹F nucleus.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, sharp signals, often in a spectral region devoid of background interference.[3] This makes ¹⁹F NMR an exquisitely sensitive probe of the local electronic environment of each fluorine atom within a molecule.

For the 3,5-difluoro substitution pattern, ¹⁹F NMR offers a definitive fingerprint. The two fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. The key to confirming the 3,5-arrangement lies in the analysis of coupling constants, specifically the through-space or through-bond interactions with other nuclei.

Deciphering the Spectral Signature: Chemical Shifts and Coupling Constants

The ¹⁹F NMR spectrum of a 3,5-difluorinated aromatic compound is characterized by a singlet (in a proton-decoupled spectrum) or a more complex multiplet (in a proton-coupled spectrum). The precise chemical shift is influenced by the other substituents on the aromatic ring.

Table 1: Typical ¹⁹F NMR Chemical Shifts for 3,5-Difluorophenyl Derivatives

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)
3,5-DifluorobenzonitrileCDCl₃-108.9
3,5-Difluorobenzoic AcidDMSO-d₆-109.5
3,5-Difluorobenzyl AlcoholCDCl₃-111.2
1,3-Difluoro-5-isothiocyanatobenzeneNot Specified-107.8
3,5-Difluorophenylboronic acidNot Specified-110.1

Note: Chemical shifts are referenced to CFCl₃ at 0.0 ppm. Data compiled from various sources.

The true diagnostic power of ¹⁹F NMR for this motif emerges from the analysis of coupling constants.

  • ⁴JFF (meta-coupling): The coupling between the two fluorine atoms across four bonds is a key identifier. While often small (typically 0-10 Hz), its presence and magnitude can be characteristic.

  • ³JHF (meta-coupling): The coupling between the fluorine atoms and the proton at the C4 position (H4) is typically in the range of 6-10 Hz.

  • ⁴JHF (ortho-coupling): The coupling between the fluorine atoms and the protons at the C2 and C6 positions (H2, H6) is generally smaller, around 2-4 Hz.

This intricate network of couplings creates a distinct splitting pattern in both the ¹⁹F and ¹H NMR spectra, allowing for confident assignment of the 3,5-difluoro substitution pattern.

A Comparative Look: Alternative and Complementary Techniques

While ¹⁹F NMR is a powerful primary tool, a multi-technique approach provides the most robust structural confirmation.

¹H and ¹³C NMR Spectroscopy

In the ¹H NMR spectrum of a 3,5-difluorophenyl compound, the aromatic protons exhibit characteristic splitting patterns due to coupling with the fluorine atoms. The proton at C4 will appear as a triplet of triplets (due to coupling to two equivalent fluorine atoms and two equivalent ortho protons), while the protons at C2 and C6 will appear as a doublet of triplets (due to coupling to one meta proton and two equivalent fluorine atoms).

¹³C NMR is also highly informative. The carbons directly bonded to fluorine (C3 and C5) will show large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz, appearing as doublets. Carbons further away will exhibit smaller, long-range couplings, providing additional structural clues.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, and its fragmentation pattern can offer clues about the substitution pattern.[4][5] For difluorinated aromatic compounds, common fragmentation pathways include the loss of fluorine (M-19) or HF (M-20).[6] While mass spectrometry is excellent for determining the molecular formula, it can be challenging to differentiate between isomers based solely on fragmentation patterns, as they can be very similar.[7][8] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition with high accuracy.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination by mapping the precise spatial arrangement of atoms. The crystal structure of 3,5-difluorobenzoic acid, for example, clearly shows the meta-relationship of the fluorine atoms on the benzene ring.[9] While definitive, this technique requires a suitable single crystal, which is not always obtainable.

Table 2: Comparison of Analytical Techniques for Characterizing the 3,5-Difluoro Substitution Pattern

TechniqueStrengthsWeaknesses
¹⁹F NMR Highly sensitive, direct observation of fluorine, characteristic chemical shifts and coupling constants for definitive isomer identification.Requires an NMR spectrometer with fluorine capabilities.
¹H and ¹³C NMR Provides complementary structural information through H-F and C-F couplings.Can have overlapping signals in complex molecules.
Mass Spectrometry Determines molecular weight and elemental composition (HRMS). Fragmentation can provide structural clues.Isomer differentiation can be difficult based on fragmentation alone.
X-ray Crystallography Provides unambiguous 3D structure.Requires a suitable single crystal.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

This section provides a detailed, step-by-step methodology for acquiring a ¹⁹F NMR spectrum of a model compound, 3,5-difluorobenzoic acid.

Objective: To obtain a high-resolution ¹⁹F NMR spectrum of 3,5-difluorobenzoic acid to confirm its identity and substitution pattern.

Materials:

  • 3,5-Difluorobenzoic acid (CAS 455-40-3)[10][11]

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer with a fluorine-observe probe

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 3,5-difluorobenzoic acid directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Vortex the sample until the solid is completely dissolved.

    • Carefully transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the fine coupling patterns.

    • Tune and match the probe for the ¹⁹F frequency.

  • Data Acquisition:

    • Select a standard one-dimensional ¹⁹F NMR pulse sequence. For routine analysis, a simple pulse-acquire sequence is sufficient.

    • Set the spectral width to cover the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -130 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay (D1) to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0.0 ppm).

    • Integrate the signal to determine the relative number of fluorine atoms.

    • Analyze the multiplicity and measure the coupling constants.

Visualizing the Logic: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) outline the workflow for structural characterization and the key coupling interactions.

G cluster_0 Structural Characterization Workflow Start Start Sample 3,5-Difluoroaryl Compound Start->Sample 19F_NMR Acquire 19F NMR Spectrum Sample->19F_NMR 1H_13C_NMR Acquire 1H & 13C NMR Spectra Sample->1H_13C_NMR MS Acquire Mass Spectrum Sample->MS Xray Perform X-ray Crystallography (if crystalline) Sample->Xray Analyze_19F Analyze 19F Chemical Shift & J-Couplings 19F_NMR->Analyze_19F Analyze_1H_13C Analyze 1H & 13C Spectra (J-Couplings) 1H_13C_NMR->Analyze_1H_13C Analyze_MS Analyze MW & Fragmentation MS->Analyze_MS Analyze_Xray Determine 3D Structure Xray->Analyze_Xray Correlate Correlate All Data Analyze_19F->Correlate Analyze_1H_13C->Correlate Analyze_MS->Correlate Analyze_Xray->Correlate Structure_Confirmed Structure Confirmed Correlate->Structure_Confirmed

Caption: Workflow for the structural characterization of 3,5-difluoroaryl compounds.

Caption: Key J-coupling interactions in a 3,5-difluorophenyl ring.

Conclusion

The 3,5-difluoro substitution pattern is a valuable motif in modern chemistry, and its unambiguous characterization is essential for advancing research and development. While a suite of analytical techniques should be employed for comprehensive structural elucidation, ¹⁹F NMR spectroscopy offers a uniquely powerful and direct method for identifying this specific isomeric arrangement. By understanding the principles of ¹⁹F chemical shifts and, more importantly, the diagnostic coupling constants, researchers can confidently and efficiently confirm the 3,5-difluoro substitution pattern in their molecules. This guide provides the foundational knowledge and practical insights to leverage ¹⁹F NMR to its full potential in your scientific endeavors.

References

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Center for Biotechnology Information. Available at: [Link].

  • Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2754. Available at: [Link].

  • 3,5-Difluorobenzonitrile. PubChem. Available at: [Link].

  • Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • NMR data for the alcohols (3). The Royal Society of Chemistry. Available at: [Link].

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals. Available at: [Link].

  • 3,5-Difluorobenzonitrile. Angene. Available at: [Link].

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link].

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link].

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396-3403. Available at: [Link].

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. Available at: [Link].

  • 3,5-Difluorobenzyl alcohol. Angene. Available at: [Link].

  • 3,5-Difluorobenzyl alcohol. SpectraBase. Available at: [Link].

  • Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship. Available at: [Link].

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link].

  • New Frontiers and Developing Applications in 19F NMR. National Center for Biotechnology Information. Available at: [Link].

  • 19F NMR Spectroscopy. OUCI. Available at: [Link].

  • Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. Available at: [Link].

  • 3,5-Difluorophenyl isothiocyanate. PubChem. Available at: [Link].

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link].

  • HRMS data of compounds 9-21. ResearchGate. Available at: [Link].

  • 3-Fluorobenzoic Acid. PubChem. Available at: [Link].

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. Available at: [Link].

  • Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). Available at: [Link].

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Available at: [Link].

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. Available at: [Link].

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. Available at: [Link].

  • GCMS contaminants News 02/2005en. Shimadzu. Available at: [Link].

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link].

  • FLOURINE COUPLING CONSTANTS. Available at: [Link].

Sources

Isothiocyanate (-N=C=S) Diagnostic Profiling: An FTIR Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Warhead Challenge

In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs), the isothiocyanate (NCS) group acts as a potent electrophile capable of modifying cysteine residues. However, its structural validation is often complicated by the "cumulative double bond region" (1900–2300 cm⁻¹), a crowded spectral neighborhood inhabited by azides, nitriles, and thiocyanates.

This guide moves beyond basic spectral assignment. It provides a comparative framework to definitively distinguish the -N=C=S asymmetric stretch from its structural mimics, ensuring that your "hit" compound is a genuine isothiocyanate and not a linkage isomer or a decomposition byproduct.

The Physics of the Diagnostic Peak

The diagnostic signature of an isothiocyanate arises from the asymmetric stretching vibration (


)  of the -N=C=S cumulene system. Unlike simple carbonyls or hydroxyls, this vibration is coupled across three atoms, resulting in a unique spectral profile.
  • Primary Diagnostic Region: 2000–2200 cm⁻¹[1][2]

  • Peak Morphology: Broad, high-intensity, and often split (doublet).

  • Mechanistic Insight: The broadness—a critical differentiator from nitriles—stems from the high polarizability of the sulfur atom and the manifold of rotational energy levels accessible to the heavy -N=C=S tail.

Scientist’s Note: Do not rely solely on the wavenumber. The shape (Full Width at Half Maximum - FWHM) is your secondary confirmation. A sharp peak in this region is rarely an isothiocyanate.

Comparative Analysis: NCS vs. The "Alternatives"

The following table differentiates the isothiocyanate group from common interfering functionalities found in the 1900–2300 cm⁻¹ window.

Table 1: Spectral Differentiation Matrix
Functional GroupStructureDiagnostic Range (cm⁻¹)MorphologyIntensityKey Differentiator vs. NCS
Isothiocyanate -N=C=S 2050 – 2150 Broad / Split Very Strong Broadness & Intensity
Thiocyanate-S-C≡N2130 – 2170SharpMedium/StrongSharpness; Linkage Isomer of NCS
Nitrile-C≡N2200 – 2260SharpVariable (Weak)Higher wavenumber; much sharper
Azide-N=N=N2090 – 2160Broad / AsymmetricStrongHardest to distinguish; requires precursor history
Isocyanate-N=C=O2250 – 2270BroadVery StrongHigher wavenumber than NCS
Carbodiimide-N=C=N-2100 – 2150BroadVery StrongSymmetric structure often splits differently
Visual Logic: Spectral Assignment Decision Tree

The following diagram outlines the logical flow for assigning a peak in the cumulative double bond region.

SpectralDecisionTree Start Unknown Peak Detected (1900 - 2300 cm⁻¹) CheckPos Check Wavenumber Position Start->CheckPos HighFreq > 2200 cm⁻¹ CheckPos->HighFreq LowFreq 2000 - 2200 cm⁻¹ CheckPos->LowFreq CheckShapeHigh Check Peak Morphology HighFreq->CheckShapeHigh CheckShapeLow Check Peak Morphology LowFreq->CheckShapeLow Isocyanate Isocyanate (-N=C=O) (~2270 cm⁻¹, Broad) CheckShapeHigh->Isocyanate Broad/Strong Nitrile Nitrile (-C≡N) (2200-2260 cm⁻¹, Sharp) CheckShapeHigh->Nitrile Sharp/Weak Thiocyanate Thiocyanate (-S-C≡N) (Sharp, ~2150 cm⁻¹) CheckShapeLow->Thiocyanate Sharp NCS_Azide Possible NCS or Azide (Broad/Strong) CheckShapeLow->NCS_Azide Broad History Check Synthesis History NCS_Azide->History FinalNCS Isothiocyanate (-N=C=S) (Broad, 2050-2150 cm⁻¹) History->FinalNCS CS2/Amine Route FinalAzide Azide (-N3) (Check precursor) History->FinalAzide NaN3 Route

Figure 1: Decision logic for differentiating isothiocyanates from interfering functional groups based on wavenumber and peak morphology.

Experimental Protocol: Self-Validating Acquisition

To ensure the peak you observe is a true molecular feature and not an artifact, follow this Attenuated Total Reflectance (ATR) protocol.

A. System Setup & Calibration[1]
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. (Note: Diamond is preferred for durability, but ensure the "diamond phonon band" at 1900–2300 cm⁻¹ is properly background-subtracted, as it overlaps exactly with the NCS region).

  • Resolution: Set to 4 cm⁻¹ . Higher resolution (2 cm⁻¹) introduces noise without improving the broad NCS peak definition.

  • Validation Step (Crucial): Before running samples, run a Polystyrene Film standard. Verify the 1601 cm⁻¹ peak. If it drifts >1 cm⁻¹, recalibrate the laser.

B. Sample Handling
  • Background: Collect an air background (32 scans) immediately prior to the sample.

  • Contact: Apply solid/liquid sample. For solids, apply pressure until the peak intensity stabilizes.

  • Acquisition: Collect 32–64 scans.

  • Cleaning Verification: The NCS group is "sticky." Clean the crystal with isopropanol and run a "blank" scan to ensure the 2100 cm⁻¹ region is flat before the next sample.

Advanced Differentiation: The Linkage Isomer Problem

A common synthetic pitfall is the formation of Thiocyanates (-SCN) instead of Isothiocyanates (-NCS) , particularly when using nucleophilic substitution with thiocyanate salts.

The "Senior Scientist" Check: If you synthesized an isothiocyanate but the peak at 2150 cm⁻¹ is sharp and lacks the characteristic broad shoulder, you likely have the thiocyanate isomer.

  • Isothiocyanate (-NCS): Bonded via Nitrogen.

    
     is lower frequency (~2100 cm⁻¹) and broader.
    
  • Thiocyanate (-SCN): Bonded via Sulfur.

    
     is higher frequency (~2160 cm⁻¹) and sharper (more nitrile-like character).
    
Workflow: Reaction Monitoring (Amine to NCS)

The conversion of a primary amine to an isothiocyanate (e.g., using Thiophosgene or CS₂/DCC) is easily monitored.

ReactionMonitor Amine Start: Primary Amine (3300-3400 cm⁻¹ N-H stretch) Reaction Reaction Progress (Add CS2/Base) Amine->Reaction Intermediate Dithiocarbamate Salt (Transient) Reaction->Intermediate Product End: Isothiocyanate (New Peak: ~2100 cm⁻¹) (Loss of N-H) Intermediate->Product Desulfurization

Figure 2: FTIR monitoring workflow. Success is defined by the disappearance of N-H stretches (3300-3400 cm⁻¹) and the emergence of the dominant NCS peak (2100 cm⁻¹).

References

  • NIST Chemistry WebBook. Infrared Spectrum of Phenyl Isothiocyanate. National Institute of Standards and Technology.[3][4][5][6] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

Sources

HPLC Retention Time Comparison: Isothiocyanate vs. Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column, isothiocyanates (ITC) generally elute later than their corresponding thiourea (TU) derivatives.

  • Isothiocyanates (

    
    ):  Hydrophobic (Lipophilic), lack hydrogen bond donors. Strong interaction with C18 stationary phase.
    
  • Thioureas (

    
    ):  Significantly more polar due to the formation of thioamide bonds (hydrogen bond donors/acceptors). Weaker interaction with C18, resulting in earlier elution.
    

Critical Application Note: Isothiocyanates are prone to hydrolysis in aqueous mobile phases. Derivatization into stable thioureas (using ammonia or amines) is a standard strategy for accurate quantification.

Mechanistic Insight: Why They Separate

To develop a robust method, one must understand the molecular interactions driving the separation. The retention difference is governed by solvatochromic parameters , specifically hydrogen bond acidity (


) and dipolarity/polarizability (

).
The Polarity Shift

The conversion of an isothiocyanate to a thiourea introduces nitrogen-bound protons, dramatically increasing the molecule's ability to hydrogen bond with the mobile phase (water/methanol).

  • ITC (Starting Material): The

    
     group is an electrophile. It has a dipole but cannot donate hydrogen bonds. It prefers the hydrophobic environment of the C18 alkyl chains.
    
  • TU (Product): The

    
     moiety acts as a dual hydrogen bond donor. This increases water solubility and reduces the partition coefficient (LogP), causing the molecule to partition more into the polar mobile phase and elute earlier.
    

PolarityShift cluster_legend Chromatographic Behavior ITC Isothiocyanate (R-NCS) Hydrophobic LogP: High Reaction Derivatization (+ Ammonia/Amine) ITC->Reaction C18 C18 Stationary Phase (Hydrophobic) ITC->C18 Strong Interaction (Late Elution) TU Thiourea (R-NH-CS-NH-R') Polar (H-Bond Donor) LogP: Low Reaction->TU Mobile Mobile Phase (Polar/Aqueous) TU->Mobile Strong Interaction (Early Elution)

Figure 1: Mechanistic shift in polarity.[1] The conversion to thiourea reduces hydrophobic retention, shifting equilibrium toward the mobile phase.

Experimental Protocol

This protocol is designed for the separation of a generic aromatic isothiocyanate (e.g., Phenylisothiocyanate, PITC) from its thiourea derivative (Phenylthiourea, PTU).

A. Reagents & Sample Preparation[2]
  • Warning: ITCs are unstable in water. Do not prepare ITC stock solutions in aqueous buffers.

  • ITC Stock: Dissolve 10 mM ITC in 100% Acetonitrile (MeCN) or Methanol (MeOH).

  • Thiourea Stock: Dissolve 10 mM Thiourea in 50:50 MeCN:Water.

  • Reaction Mix (for monitoring): Mix ITC stock with excess ammonia (or specific amine) in MeCN. Incubate at room temperature for 30 mins.

B. HPLC Conditions
ParameterSettingRationale
Column C18 (e.g., 150mm x 4.6mm, 5µm)Standard hydrophobic retention mechanism.
Mobile Phase A Water + 0.1% Formic AcidAcidification suppresses silanol ionization, improving peak shape for basic thioureas.
Mobile Phase B Acetonitrile (MeCN)Stronger elution solvent than MeOH, sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (Varies)Both ITC and TU absorb here (aromatic). Note: TU often has a secondary max ~240 nm.
Temperature 30°CEnsures reproducible retention times.
C. Gradient Program

A gradient is required because the polarity difference is often large.

  • 0-2 min: 10% B (Isocratic hold to retain very polar impurities).

  • 2-15 min: 10%

    
     90% B (Linear ramp to elute ITC).
    
  • 15-20 min: 90% B (Wash column).

  • 20-25 min: 10% B (Re-equilibration).

Data Analysis: Retention Time Comparison

The following table illustrates typical retention data for a phenyl-based system.

CompoundStructureLogP (Approx)Retention Time (

)
Elution Order
Phenylthiourea (Product)

~0.84.2 min 1st (Early)
Phenylisothiocyanate (Reactant)

~3.212.8 min 2nd (Late)

Interpretation:

  • 
    :  The large difference in LogP (~2.4 units) results in a massive retention window.
    
  • Co-elution Risk: Low. The primary risk is not co-elution, but the ITC eluting too late or carrying over if the gradient wash is insufficient.

Troubleshooting & Method Optimization

Common issues include ITC degradation (appearing as "ghost" thiourea peaks) and peak tailing.

Troubleshooting Start Issue Detected GhostPeak Unexpected Early Peak (Ghost Thiourea) Start->GhostPeak Tailing Thiourea Peak Tailing Start->Tailing Drift ITC Retention Drift Start->Drift CheckSolvent Check Sample Solvent Is it Aqueous? GhostPeak->CheckSolvent CheckpH Check Mobile Phase pH Tailing->CheckpH CheckTemp Check Column Temp Drift->CheckTemp ActionDry Use 100% MeCN for ITC Stock CheckSolvent->ActionDry Yes (Hydrolysis) ActionAcid Add 0.1% Formic or TFA CheckpH->ActionAcid pH > 5 ActionTemp Thermostat to 30°C CheckTemp->ActionTemp

Figure 2: Troubleshooting logic for ITC/Thiourea separation. Focus on stability and pH control.

Key Troubleshooting Tips:
  • ITC Hydrolysis: If you see a small peak at the Thiourea retention time in your "Pure ITC" standard, your ITC has likely hydrolyzed. Prepare a fresh standard in anhydrous acetonitrile.

  • Peak Tailing: Thioureas can interact with free silanols on older silica columns. Ensure your column is "end-capped" and maintain acidic pH (2.0 - 3.0).

References

  • Vorslova, S., et al. (2014). "Prediction of Reversed-Phase Liquid Chromatography Retention Parameters for Phenylisothiocyanate Derivatives of Amino Acids." International Research Journal of Pure and Applied Chemistry.

    • Relevance: Establishes the hydrophobic nature of the PITC reagent compared to its deriv
  • Karanikolopoulou, S., et al. (2021).[1] "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables." Analytica.[1]

    • Relevance: details the instability of ITCs in aqueous phases and the necessity of derivatization (to thioureas)
  • Phenomenex. (2025).[2][3][4] "Guide to Choosing the Correct HPLC Solvent."

    • Relevance: Provides fundamental grounding on solvent polarity and viscosity affecting retention in RP-HPLC.
  • Powell, J. (2025). "Application Notes and Protocols for the HPLC Analysis of N-acetyl-N'-phenylthiourea." BenchChem.

    • Relevance: Confirms RP-HPLC conditions for thiourea analysis.

Sources

Bioisosteric Replacement Guide: Benzyl Isothiocyanate vs. 3,5-Difluoro Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the bioisosteric replacement of Benzyl Isothiocyanate (BITC) with its 3,5-Difluoro analog (3,5-DF-BITC) . This comparison focuses on medicinal chemistry optimization, specifically targeting metabolic stability, lipophilicity, and covalent inhibition efficacy against targets like Macrophage Migration Inhibitory Factor (MIF) .

Executive Summary & Rationale

Benzyl Isothiocyanate (BITC) is a potent, naturally occurring electrophile derived from cruciferous vegetables.[1] It exhibits significant anticancer and anti-inflammatory activity by covalently modifying cysteine residues (e.g., Keap1) and N-terminal prolines (e.g., MIF). However, its clinical utility is limited by rapid metabolic oxidation and non-specific reactivity.

The 3,5-difluoro analog (3,5-DF-BITC) represents a strategic bioisosteric replacement designed to:

  • Block Metabolic Soft Spots: Fluorine at the 3 and 5 positions blocks Cytochrome P450-mediated hydroxylation, extending half-life.

  • Modulate Lipophilicity: Increases LogP, enhancing passive membrane permeability and cellular accumulation.

  • Tune Electrophilicity: The inductive electron-withdrawing effect of meta-fluorines slightly increases the electrophilicity of the isothiocyanate (-N=C=S) carbon, potentially enhancing reaction rates with nucleophilic targets without compromising selectivity.

Physicochemical & Structural Comparison

The following table contrasts the core properties of the parent compound and its fluorinated bioisostere.

PropertyBenzyl Isothiocyanate (BITC)3,5-Difluoro-BITC (3,5-DF-BITC)Impact of Replacement
Structure Ph-CH₂-NCS3,5-F₂-Ph-CH₂-NCSMetabolic Blockade
Molecular Weight 149.21 g/mol 185.19 g/mol Slight increase; negligible steric penalty.
LogP (Predicted) ~2.8~3.4Enhanced Permeability (Lipophilicity increase).
Hammett

0 (H)0.34 (per F)Increased Electrophilicity of NCS group via inductive effect.
Metabolic Liability High (Ring Hydroxylation)Low (Blocked 3,5 positions)Extended Half-life ; prevents formation of phenolic metabolites.
Key Target MIF (Pro-1), Keap1 (Cys)MIF (Pro-1), TubulinRetained pharmacophore with altered kinetics.

Biological Performance: Case Study on MIF Inhibition[2][3][4]

A primary application of this bioisostere is the inhibition of Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine and cancer driver.[2][3] ITCs inhibit MIF by covalently modifying the N-terminal Proline-1 (Pro-1) residue, abolishing its tautomerase and biological activity.[4][3]

Experimental Data: MIF Tautomerase Inhibition

Based on structure-activity relationship (SAR) studies of benzyl isothiocyanate analogs (e.g., Ouertatani-Sakouhi et al., 2009; Spencer et al., 2015).[5][6]

  • BITC (Parent): Potent inhibitor but susceptible to rapid clearance.

    • IC50:[5][7][8] ~0.8 - 1.5 µM (MIF Tautomerase Assay).

    • Mechanism:[6][9] Covalent carbamoylation of Pro-1.

  • 3,5-DF-BITC (Analog):

    • IC50:[5][7][8] ~0.5 - 1.2 µM (Comparable or slightly superior potency).

    • Advantage:[10][11] The 3,5-difluoro substitution maintains the binding mode (hydrophobic interaction with the MIF active site) while preventing oxidative degradation, potentially offering a longer duration of action in vivo.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the shared mechanism where the fluorinated analog offers superior upstream stability.

MIF_Pathway BITC BITC / 3,5-DF-BITC Cell_Entry Cellular Entry (Passive Diffusion) BITC->Cell_Entry Metabolism P450 Metabolism (Ring Hydroxylation) Cell_Entry->Metabolism Clearance MIF MIF Protein (Active Trimer) Cell_Entry->MIF Target Engagement Metabolism->BITC Rapid Degradation (BITC) Metabolism->BITC Blocked by Fluorine (3,5-DF) Complex Covalent Adduct (N-thiocarbamoyl-Pro1) MIF->Complex Nucleophilic Attack (Pro-1) Downstream Inhibition of Akt/ERK Signaling Complex->Downstream Apoptosis Apoptosis & Anti-inflammatory Effect Downstream->Apoptosis

Caption: Comparative pathway of BITC and 3,5-DF-BITC. The 3,5-difluoro substitution specifically inhibits the metabolic clearance pathway (red), favoring target engagement (green).

Experimental Protocols

To validate the bioisosteric advantage, the following protocols are recommended.

A. Synthesis of 3,5-Difluorobenzyl Isothiocyanate

Rationale: Direct conversion of the primary amine to ITC using thiophosgene is the gold standard for yield and purity.

  • Reagents: 3,5-Difluorobenzylamine (1.0 eq), Thiophosgene (1.1 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3,5-difluorobenzylamine in DCM at 0°C.

    • Add Triethylamine dropwise.

    • Slowly add Thiophosgene (Caution: Highly Toxic) over 15 minutes.

    • Stir at room temperature for 2 hours.

    • Quench with water, extract with DCM, and wash with brine.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation: Confirm structure via ¹H-NMR (absence of NH₂ protons) and IR (strong peak at ~2100 cm⁻¹ for -NCS).

B. Comparative MIF Tautomerase Assay

Rationale: Measures the functional inhibition of the enzymatic activity of MIF.

  • Substrate Preparation: Prepare L-dopachrome methyl ester (freshly prepared from L-DOPA methyl ester and sodium periodate).

  • Incubation: Incubate Recombinant Human MIF (100 nM) with varying concentrations (0.1 µM – 100 µM) of BITC or 3,5-DF-BITC for 15 minutes in PBS (pH 7.4).

  • Measurement: Add substrate and monitor the decrease in absorbance at 475 nm (tautomerization of dopachrome) over 2 minutes.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Strategic Recommendations for Drug Development

  • Metabolic Stability Profiling: Before efficacy testing, perform a microsomal stability assay (Human Liver Microsomes). The 3,5-DF analog should show a significantly lower intrinsic clearance (

    
    ) compared to BITC due to the blockade of the primary oxidation sites.
    
  • Selectivity Window: While fluorination increases potency, it also increases lipophilicity, which can lead to off-target binding. Assess cytotoxicity in normal fibroblasts (e.g., HFF-1) alongside cancer lines to ensure the therapeutic index is maintained.

  • Formulation: The increased lipophilicity of the 3,5-difluoro analog may require lipid-based delivery systems (e.g., liposomes) for optimal in vivo bioavailability compared to the more water-soluble parent compound.

References

  • Spencer, E., et al. (2015). "Multiple binding modes of isothiocyanates that inhibit macrophage migration inhibitory factor."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Ouertatani-Sakouhi, H., et al. (2009). "A new class of isothiocyanate-based irreversible inhibitors of Macrophage Migration Inhibitory Factor (MIF)."[6] Biochemistry. Link

  • Gajda, A., et al. (2023). "Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies." International Journal of Molecular Sciences. Link

  • Zhang, Y. (2012).[7] "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis. Link

  • LookChem. (2024). "3,5-Difluorobenzyl isothiocyanate Product Information." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Difluorobenzyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3,5-Difluorobenzyl isothiocyanate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound: 3,5-Difluorobenzyl isothiocyanate (CAS: 302912-39-6) Hazard Class: Severe Irritant / Corrosive / Sensitizer / Lachrymator

Handling this compound requires more than standard laboratory caution.[1][2][3][4][5] As an isothiocyanate, it is a potent electrophile capable of modifying biological nucleophiles (proteins, DNA). It poses a dual threat: immediate acute toxicity (burns, lachrymation) and long-term sensitization (occupational asthma, contact dermatitis).

Critical H-Statements:

  • H310+H330: Fatal in contact with skin or if inhaled.[2]

  • H314: Causes severe skin burns and eye damage.[1][2][6]

  • H317/H334: May cause allergic skin reaction or allergy/asthma symptoms if inhaled.

The Mechanism of Hazard (The "Why")

To understand the strict PPE requirements, you must understand the chemical mechanism of toxicity.

Isothiocyanates (


) are "soft" electrophiles. The central carbon atom is highly electron-deficient and reacts rapidly with nucleophilic side chains on biological proteins—specifically cysteine (thiols)  and lysine (amines)  residues.


Physiological Consequence:

  • Direct Tissue Damage: Rapid alkylation of membrane proteins leads to immediate necrosis (chemical burns) and lachrymation (tearing) upon contact with mucous membranes.

  • Sensitization: The formation of hapten-protein conjugates triggers the immune system. Once sensitized, subsequent exposure to even trace amounts can cause anaphylactic-like respiratory distress.

Therefore, the primary safety objective is not just "preventing burns," but "preventing all molecular contact" to avoid immunological sensitization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzyl isothiocyanates due to rapid permeation.

PPE Component Specification Operational Logic
Hand Protection (Primary) Silver Shield / 4H (Laminate) Impermeable Barrier: Laminate films provide >480 min breakthrough time. Essential for stock solution handling.
Hand Protection (Dexterity) Nitrile (5 mil minimum) Outer Layer: Wear over laminate gloves to provide grip and protect the inner glove from tears. Change immediately upon splash.
Respiratory Protection Fume Hood (Mandatory) Primary Control: All work must occur in a certified hood functioning at 100 fpm face velocity.
Respiratory (Emergency) Full-Face Respirator (ABEK-P3) Contingency: Only for spill cleanup outside the hood. Half-masks are unsafe due to potential eye absorption/irritation.
Eye/Face Protection Chemical Goggles + Face Shield Vapor/Splash Defense: Safety glasses are inadequate against lachrymatory vapors which can bypass side shields.
Body Protection Tyvek® Lab Coat / Apron Permeation Resistance: Cotton absorbs and holds the chemical against the skin. Use chemically resistant, disposable outer layers.[7][8]
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation
  • Verify Neutralization Agent: Prepare a "Quench Solution" before opening the bottle.

    • Recipe: 50% Water, 40% Ethanol, 10% Conc. Ammonia (or saturated Sodium Bicarbonate).

    • Mechanism:[3][5] Ammonia/Hydroxide rapidly converts the electrophilic isothiocyanate into a stable, non-volatile thiourea.

  • Double Glove: Don Silver Shield gloves first, then standard nitrile gloves over them. Tape the cuff of the laminate glove to your lab coat if working with large volumes.

Phase 2: Transfer & Weighing
  • Never weigh outside the hood. If your balance is external, tare a vial with a septum cap inside the hood, add the reagent, cap it, and then weigh the closed system.

  • Use Positive Displacement Pipettes: Isothiocyanates have low surface tension and high vapor pressure; they will drip from standard air-displacement pipettes.

  • Draft Shielding: Lower the fume hood sash to the lowest comfortable working height to maximize capture efficiency.

Phase 3: Reaction & Cleanup [5][7][9]
  • Immediate Quench: Any disposable tip, pipette, or glassware that touched the reagent must be immediately rinsed with the Quench Solution .

  • Glassware: Soak contaminated glassware in the Quench Solution for 24 hours before standard washing.

  • Waste Segregation: Do not mix with acidic waste (risk of HCN or H2S evolution depending on conditions, though less likely with isothiocyanates than isocyanides, acid prevents the neutralization reaction). Keep in a dedicated "Organic Toxic" stream.

Emergency Response Procedures

Scenario A: Skin Exposure

  • Immediate Action: Move to the safety shower immediately. Do not hesitate.

  • Doffing: Remove contaminated clothing while under the water stream to prevent dragging the chemical across the face.

  • Flush: Rinse for minimum 15 minutes .

  • Medical: Seek evaluation. Carry the SDS.[3][4][6] Note that symptoms (sensitization) may appear hours later.

Scenario B: Spills (>5 mL)

  • Evacuate: Clear the immediate area.

  • Isolate: Close the lab door and post "Do Not Enter - Chemical Spill" signage.

  • Assess: If the spill is outside the hood and you do not have a Full-Face Respirator, do not re-enter . Contact EHS/Hazmat.

  • Cleanup (If safe/trained):

    • Don Full PPE (Tyvek, Silver Shield, Goggles, Respirator).

    • Cover spill with Vermiculite or Sand (Do not use paper towels; they increase surface area for evaporation).[8]

    • Apply Quench Solution gently over the absorbent.

    • Scoop into a wide-mouth jar. Do not seal tight (CO2/Gas evolution possible during hydrolysis).

Visual Safety Logic (Decision Tree)

SafetyProtocol Start Start: Handling 3,5-Difluorobenzyl Isothiocyanate RiskAssess Risk Assessment: Is volume > 10mL or heated? Start->RiskAssess StandardPPE Standard Protocol: - Fume Hood (Sash Low) - Double Gloves (Nitrile) - Goggles RiskAssess->StandardPPE No HighRiskPPE High Risk Protocol: - Silver Shield Gloves (Laminate) - Face Shield + Goggles - Tyvek Sleeves/Apron RiskAssess->HighRiskPPE Yes Handling Execution: - Weigh in closed vessels - Use positive displacement pipette - Keep Quench Solution nearby StandardPPE->Handling HighRiskPPE->Handling Spill Accidental Spill? Handling->Spill Cleanup Spill Response: 1. Evacuate 2. Don Full Face Respirator 3. Absorb with Vermiculite 4. Apply Ammonia Quench Spill->Cleanup Yes Disposal Disposal: - Quench all glassware (24h) - Segregate as Toxic Organic - DO NOT SEAL waste immediately Spill->Disposal No Cleanup->Disposal

Figure 1: Decision logic for PPE selection and emergency response based on operational risk.

References
  • PubChem. (2025). 3,5-Difluorophenyl isothiocyanate (Compound Summary). National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Methyl Isothiocyanate.[10][Link]

  • Organic Syntheses. (1941). Methyl Isothiocyanate Handling and Preparation.[6][7][10][11][12] Org.[5] Synth. 1941, 21,[13][14] 81. [Link]

  • University of California, Berkeley. (2023). Standard Operating Procedure: Isothiocyanates. EH&S Chemical Safety. [Link]

Sources

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